![molecular formula C14H28N2O B1481363 3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine CAS No. 2097994-84-6](/img/structure/B1481363.png)
3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine
Overview
Description
3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine (EMAN) is a synthetic organic compound with a variety of uses in both scientific research and industry. It is a cyclic amine that has been used in a variety of laboratory experiments for its unique properties and potential applications.
Scientific Research Applications
Anticancer Chemotherapeutics
The bicyclo[3.3.1]nonane moiety, a core structure in this compound, is prevalent in many biologically active natural products. Its derivatives, including those with the azaspiro[4.4]nonan-2-yl structure, are being explored for their potential as anticancer agents. These compounds are investigated for their ability to interact with specific biological targets that are crucial in the proliferation of cancer cells .
Asymmetric Catalysis
Compounds with the azaspiro[4.4]nonan-2-yl moiety are attractive for use in asymmetric catalysis. Their unique three-dimensional structure can induce chirality in the resulting products, which is highly valuable in the synthesis of enantiomerically pure pharmaceuticals .
Ion Receptors
The structural complexity and the presence of nitrogen in the azaspiro[4.4]nonan-2-yl ring system make it suitable for forming complexes with ions. This application is significant in the development of sensors and in the separation of specific ions from mixtures .
Metallocycles Formation
The nitrogen atom in the azaspiro[4.4]nonan-2-yl structure can act as a coordination site for metals, leading to the formation of metallocycles. These structures are important in materials science and catalysis, where the metal’s properties can be harnessed for various reactions .
Molecular Tweezers
The unique shape of the azaspiro[4.4]nonan-2-yl framework allows it to function as molecular tweezers. This application is crucial in molecular recognition processes, where the compound can selectively bind to other molecules, such as in drug delivery systems .
Organometallics and Nanoconjugates
Research is being conducted on the use of azaspiro[4.4]nonan-2-yl derivatives in organometallic chemistry. These compounds can form stable complexes with metals, which are then used as catalysts or in electronic devices at the nanoscale .
Neuropharmacology
Given the structural similarity to known neuroactive compounds, derivatives of azaspiro[4.4]nonan-2-yl are being studied for their potential effects on the central nervous system. They may act on various neurotransmitter receptors, influencing processes like mood regulation and pain perception .
Drug Design and Optimization
The azaspiro[4.4]nonan-2-yl moiety can be used as a scaffold in drug design. Its modifiable structure allows for the optimization of pharmacokinetic and pharmacodynamic properties, leading to the development of drugs with improved efficacy and reduced side effects .
Mechanism of Action
Target of Action
The compound belongs to the class of organic compounds known as amines . Amines are organic compounds that contain nitrogen as the key atom . They are often involved in protein synthesis and can act on a variety of targets in the body, including receptors and enzymes.
Mode of Action
The exact mode of action would depend on the specific target of the compound. Generally, amines can act as neurotransmitters, influencing the transmission of signals in the nervous system .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Amines are involved in a wide range of biochemical processes, including the synthesis of proteins, enzymes, and other key molecules .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by this compound. Amines can have a wide range of effects, from influencing cell growth and differentiation to modulating immune responses .
properties
IUPAC Name |
3-[4-(ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c1-2-17-11-13-10-16(9-5-8-15)12-14(13)6-3-4-7-14/h13H,2-12,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTLJRUTTWFAAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC12CCCC2)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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